molecular formula C11H22O2 B13933288 3-Decanone, 8-methoxy- CAS No. 30571-79-0

3-Decanone, 8-methoxy-

Cat. No.: B13933288
CAS No.: 30571-79-0
M. Wt: 186.29 g/mol
InChI Key: DLERBWIWDVHKOJ-UHFFFAOYSA-N
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Description

Contextualization of Alkyl Ketones and Methoxy-Substituted Aliphatic Compounds in Contemporary Chemical Synthesis and Natural Product Chemistry

Alkyl ketones and methoxy-substituted compounds are foundational pillars in the architecture of both synthetic and naturally occurring molecules. Their individual and combined characteristics contribute significantly to the molecular diversity and utility observed in organic chemistry.

The decanone framework, a ten-carbon chain featuring a ketone group, is a versatile scaffold in organic synthesis. Ketones are central functional groups, serving as key intermediates for forming new carbon-carbon bonds and for conversion into other functionalities like alcohols and amines. nih.gov The synthesis of ketones itself has seen significant advancement, with modern methods including nickel-catalyzed cross-electrophile coupling and palladium-catalyzed reactions that offer high functional group tolerance. nih.govorganic-chemistry.org

Functionalized decanone structures are present in various natural products. For example, compounds like organic-chemistry.org-Gingerol and Paradol, found in ginger, are based on a 1-(4-hydroxy-3-methoxyphenyl)-3-decanone skeleton. chemeo.comnih.govhmdb.ca These natural products highlight the role of the decanone chain in creating molecules with specific biological activities. The development of functionalized covalent organic frameworks also demonstrates the utility of incorporating specific chemical functionalities to create materials with enhanced properties for applications like chemical sequestration. rsc.orgnih.gov

The methoxy (B1213986) group (-OCH₃) is a deceptively simple functional group that exerts profound effects on a molecule's properties. fiveable.me As an electron-donating group when attached to an aromatic system, it can influence the electronic environment of a molecule. ontosight.ai In aliphatic systems, its impact is more nuanced. The oxygen atom can act as a hydrogen bond acceptor, which is critical for molecular recognition and binding in biological systems. fiveable.metandfonline.com

The orientation and presence of methoxy groups can modulate a molecule's redox potential and binding affinity. nih.gov In drug discovery, the methoxy group is often used as a "scout" to explore protein pockets, potentially improving ligand-target binding and other pharmacokinetic properties without significantly increasing lipophilicity. tandfonline.comresearchgate.net The substitution of a methoxy group can also be a key step in the synthesis of complex natural products, such as certain indole (B1671886) alkaloids. acs.org This functional group's ability to alter solubility, reactivity, and intermolecular forces makes it a vital tool in designing molecules for specific applications. fiveable.meontosight.ai

Rationale for Dedicated Academic Investigation into 3-Decanone (B1198406), 8-Methoxy-

A focused investigation into 3-Decanone, 8-methoxy- is warranted by its potential to fill knowledge gaps in the chemical literature and to serve as a valuable tool for fundamental studies.

While the parent compound, 3-decanone, is a known chemical entity with documented physical properties, specific isomers like 8-methoxy-3-decanone are not well-characterized in scientific literature. thegoodscentscompany.comchemsynthesis.comebi.ac.uk There is a significant opportunity to contribute novel data regarding its synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), and physical properties. Such fundamental data is the bedrock upon which further research is built, enabling its use as a building block or a reference compound in more complex studies. Establishing robust synthetic routes, perhaps adapting modern ketone synthesis methodologies like photoredox/nickel dual catalysis or acylation of organometallic reagents, would be a valuable contribution. organic-chemistry.orgacs.org

The structure of 3-Decanone, 8-methoxy- makes it an excellent candidate for a model system in mechanistic studies. The presence of two distinct functional groups at a defined distance on a flexible alkyl chain allows for the investigation of intramolecular interactions. For instance, studies could explore the influence of the C8-methoxy group on the reactivity of the C3-ketone through space or through the carbon chain.

Mechanistic investigations could include:

Reduction Reactions : Studying the stereoselectivity of ketone reduction as influenced by the distal methoxy group. researchgate.net

Enolate Chemistry : Investigating how the methoxy group affects the regioselectivity of enolate formation and subsequent alkylation reactions. acs.org

Photochemical Reactions : Exploring potential intramolecular hydrogen abstraction (e.g., Norrish Type II reaction) and how the methoxy substituent might influence the reaction pathway.

Fragmentation Studies : Using mass spectrometry to analyze fragmentation patterns, which could reveal insights into intramolecular interactions in the gas phase. iranchembook.ir

Such studies would provide valuable data on how semi-remote functional groups influence chemical reactivity, a topic of fundamental importance in understanding complex molecular behavior. acs.orgpnas.org

Overview of Current Research Trajectories and Intellectual Merit Pertaining to 3-Decanone, 8-Methoxy-

Currently, specific research trajectories for 3-Decanone, 8-methoxy- are not established, representing a green field for investigation. The intellectual merit of pursuing such research lies in several key areas. First, it involves the fundamental discovery and characterization of a novel chemical compound. Second, it provides a platform for probing subtle intramolecular forces and their effect on chemical reactivity, contributing to the broader understanding of physical organic chemistry. Finally, the synthesis and study of this molecule could pioneer new synthetic methodologies or reveal unexpected chemical properties, opening doors for its potential use as a building block in the synthesis of more complex molecules in materials science or medicinal chemistry.

Data Tables

Table 1: Physical Properties of the Parent Compound, 3-Decanone

PropertyValueSource(s)
CAS Number 928-80-3 thegoodscentscompany.comchemsynthesis.com
Molecular Formula C₁₀H₂₀O chemsynthesis.comebi.ac.uk
Molecular Weight 156.27 g/mol chemsynthesis.com
Appearance Colorless clear liquid thegoodscentscompany.com
Melting Point -4 °C chemsynthesis.com
Boiling Point 204-205 °C chemsynthesis.com
Density 0.82 g/mL chemsynthesis.com
Refractive Index 1.4240 @ 20.00 °C chemsynthesis.com
Flash Point 62.78 °C thegoodscentscompany.com
Vapor Pressure 0.449 mmHg @ 25.00 °C thegoodscentscompany.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30571-79-0

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

8-methoxydecan-3-one

InChI

InChI=1S/C11H22O2/c1-4-10(12)8-6-7-9-11(5-2)13-3/h11H,4-9H2,1-3H3

InChI Key

DLERBWIWDVHKOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCC(=O)CC)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Decanone, 8 Methoxy and Its Complex Analogues

Stereoselective and Regioselective Synthesis of the 8-Methoxy-3-Decanone Core

The fundamental challenge in synthesizing 3-decanone (B1198406), 8-methoxy- lies in the precise control over the stereochemistry at the C-8 position and the regioselective introduction of the methoxy (B1213986) group. This section explores methodologies to address these challenges, focusing on the construction of the decanone skeleton and the controlled functionalization at the C-8 position.

Enantioselective and Diastereoselective Carbon-Carbon Bond Formation Strategies for the Decanone Skeleton

The construction of the decanone skeleton with control over its stereochemistry is a critical first step. Conjugate addition reactions to α,β-unsaturated ketones (enones) are a powerful tool for forming carbon-carbon bonds. Diastereoselective conjugate addition, in particular, allows for the creation of new stereocenters with a high degree of control. For instance, the addition of organocuprates or other nucleophiles to a chiral enone or in the presence of a chiral catalyst can establish the desired stereochemistry. While specific examples for the direct synthesis of the 3-decanone skeleton are not prevalent in the literature, analogous systems demonstrate the feasibility of this approach. For example, the diastereoselective conjugate addition of boron-stabilized allylic nucleophiles to enones has been shown to be highly effective in creating vicinal stereocenters. nih.gov

Furthermore, copper(II)-catalyzed enantioselective and diastereoselective conjugate addition of 2-pyridyl alkyl ketones to β-substituted enones provides a route to functionalized ketone products with high stereocontrol. rsc.org These methods, which utilize a chiral bisphosphine ligand and a carboxylate additive, demonstrate the potential for constructing complex acyclic ketone frameworks. rsc.org The principles of these reactions can be extrapolated to the synthesis of the decanone backbone, where a suitable enone precursor could be reacted with a seven-carbon nucleophile under chiral catalysis to establish the desired stereochemistry.

Enone SubstrateNucleophile/ReagentCatalyst/LigandDiastereomeric Ratio (dr)Yield (%)Reference
CyclohexenoneAllylboronateCsF>98:292 nih.gov
CyclopentenoneAllylboronateCsF>98:295 nih.gov
β-substituted enone2-pyridyl ethyl ketoneCu(OAc)₂ / Chiral Bisphosphineup to >95:5up to 99 rsc.org

Directed Methoxy-Functionalization at C-8: Methodologies for Controlled Etherification

With the decanone skeleton in hand, the next critical step is the regioselective introduction of the methoxy group at the C-8 position. Directing group-assisted C-H functionalization has emerged as a powerful strategy for achieving high regioselectivity in the oxidation of aliphatic C-H bonds. nih.govrsc.org While direct methoxylation of an unactivated C-H bond at a specific position in a long alkyl chain is challenging, the use of a directing group can facilitate this transformation. For instance, a removable directing group could be installed on the decanone substrate, which would then direct a metal catalyst (e.g., palladium or iron) to selectively oxidize the C-8 position. Subsequent reaction with methanol (B129727) would then furnish the desired methoxy ether.

Alternatively, if a hydroxyl group is present at the C-8 position, standard etherification methods can be employed. Iron(III)-catalyzed dehydrative etherification of secondary alcohols offers a mild and efficient route to ethers. walisongo.ac.id This method avoids the need for pre-activation of the alcohol and proceeds with high selectivity.

A more direct approach involves the photocatalyzed hydrogen atom transfer (HAT) for the elaboration of aliphatic C-H bonds. acs.org This method can enable the direct oxidation of a C-H bond to a hydroxyl group, which can then be converted to the methoxy ether. The selectivity of this process is often governed by the inherent reactivity of the C-H bonds, with tertiary C-H bonds being more reactive than secondary ones.

Substrate TypeReagent/CatalystTransformationKey FeaturesReference
Aliphatic KetoneAmino Acid (transient DG), Pd(OAc)₂β-ArylationDirected C-H functionalization nih.gov
Secondary AlcoholFe(OTf)₃Dehydrative EtherificationMild, selective ether formation walisongo.ac.id
Aliphatic HydrocarbonTBADT (photocatalyst), O₂C-H OxidationDirect oxidation to ketone/alcohol acs.org

Catalytic Asymmetric Synthesis for Chiral Centers (if applicable)

The C-8 position of 3-decanone, 8-methoxy- is a stereocenter. Therefore, establishing the correct chirality at this position is crucial for the synthesis of enantiomerically pure material. Catalytic asymmetric synthesis provides powerful tools for achieving this. If the synthesis proceeds through an intermediate with a ketone at the C-8 position, its asymmetric reduction to the corresponding alcohol can establish the desired stereocenter. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. ru.nlnih.gov

Alternatively, the direct catalytic asymmetric synthesis of chiral β-heterosubstituted alcohols can be achieved through one-pot procedures involving asymmetric transfer hydrogenation. acs.org For example, a ruthenium-prolinamide catalyst can effectively reduce a β-keto sulfide (B99878) to the corresponding chiral β-hydroxy sulfide with high enantioselectivity. This methodology could be adapted to a precursor of 8-methoxy-3-decanone containing a suitable heteroatom at the β-position to the C-3 carbonyl.

Catalytic enantioselective addition of allyl groups to ketones containing haloalkyl moieties also provides access to chiral tertiary alcohols with high enantiomeric excess, demonstrating the level of control achievable in modern asymmetric synthesis. nih.gov

Elaboration of 3-Decanone, 8-Methoxy- via Transition Metal-Catalyzed Transformations

Once the 8-methoxy-3-decanone core is synthesized, it can be further elaborated into more complex analogues using the power of transition metal catalysis. These transformations allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of molecular architectures.

Cross-Coupling Reactions for Alkyl Chain Extension and Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of organic molecules. ru.nlsnnu.edu.cn Palladium-catalyzed α-arylation and α-alkylation of ketones, for instance, provide a direct method to introduce new substituents at the α-position to the carbonyl group. rsc.orgresearchgate.netscholaris.canih.gov By converting the 8-methoxy-3-decanone into its enolate or a corresponding enol derivative, it can be coupled with various alkyl or aryl halides to extend the carbon chain or introduce new functional groups. The use of sterically hindered and electron-rich phosphine (B1218219) ligands has significantly expanded the scope of these reactions. rsc.orgresearchgate.net

The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates offers another powerful method for introducing quaternary stereocenters α to a ketone. nih.gov This methodology could be applied to a derivative of 8-methoxy-3-decanone to introduce complex side chains with high enantioselectivity.

Intramolecular Cyclization Reactions for Bridged or Spiro-Decanone Analogues

Intramolecular cyclization reactions, facilitated by transition metal catalysts, offer an elegant and efficient way to construct complex polycyclic systems from linear precursors. rsc.org Starting from a suitably functionalized derivative of 8-methoxy-3-decanone, it is possible to generate bridged or spirocyclic analogues.

Rhodium-catalyzed intramolecular hydroacylation of unsaturated ketones is a powerful method for the synthesis of cyclic ketones. escholarship.orgrsc.org For example, a keto-aldehyde can undergo enantioselective cyclization to form a lactone. escholarship.org By incorporating an alkene or alkyne moiety into the decanone chain, intramolecular hydroacylation could be used to forge a new ring, leading to a bridged or fused bicyclic system. The regioselectivity of these reactions can often be controlled by the choice of the chiral ligand. snnu.edu.cn

Gold-catalyzed intramolecular cyclizations of alkynyl ketones are particularly effective for the synthesis of spirocyclic compounds. rsc.orgbeilstein-journals.org An appropriately positioned alkyne in a derivative of 8-methoxy-3-decanone could undergo a gold-catalyzed cyclization to form a spiro-decanone analogue. These reactions often proceed under mild conditions and exhibit high functional group tolerance. The synthesis of spiro[5.4]decenones has been achieved through a [3+3] cyclization of 1,3-bis-silyl enol ethers with 1,1-diacylcyclopentanes, showcasing a route to such spirocyclic systems. nih.govresearchgate.net

Substrate TypeCatalystProduct TypeKey FeaturesReference
Keto-aldehyde[Rh((R)-DTBM-SEGPHOS)]BF₄LactoneEnantioselective C-H activation escholarship.org
Unsaturated AldehydeRh(I) catalystCyclic KetoneAtom-economical cyclization rsc.org
Alkynyl KetoneAuCl₃/AgSbF₆Cyclic EnoneIntramolecular carbocyclization beilstein-journals.org
Acetylenic Alcohol/Hydrazine/AldehydePh₃PAuCl/AgOTfSpirocyclic PyrazolidineThree-component spirocyclization rsc.org
1,3-Bis-silyl enol ether / 1,1-diacylcyclopentane-Spiro[5.4]decenone[3+3] Cyclization nih.gov

Green Chemistry and Sustainable Synthetic Routes for 3-Decanone, 8-Methoxy-

The development of synthetic methodologies for fine chemicals like 3-Decanone, 8-methoxy- is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For a molecule with two functional groups like 3-Decanone, 8-methoxy-, sustainable routes focus on maximizing atom economy, employing catalytic over stoichiometric reagents, utilizing renewable feedstocks, and operating under benign reaction conditions.

Development of Atom-Economical and High-Yielding Protocols

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal, 100% atom-economical reaction would generate no waste byproducts. The synthesis of ketones can be approached through various pathways, each with a different theoretical atom economy.

Traditional methods for ketone synthesis, such as the oxidation of secondary alcohols or the Friedel-Crafts acylation, often suffer from poor atom economy due to the use of stoichiometric oxidizing agents (e.g., chromium reagents) or Lewis acid catalysts that generate significant waste streams. Modern approaches seek to overcome these limitations. For instance, the catalytic hydration of alkynes is a highly atom-economical method for producing ketones. organic-chemistry.org Another advanced strategy involves the direct C-H activation and functionalization of alkanes, which represents an ideal route by forming C-C bonds with minimal waste. nih.gov

For a target like 3-Decanone, 8-methoxy-, a hypothetical atom-economical synthesis could involve the photocatalyzed coupling of an 8-methoxy-alkane with carbon monoxide and an electrophilic alkene, a strategy that has been explored for unsymmetrical ketones. nih.gov Another green approach is the direct α-alkylation of a smaller ketone with an alcohol, which proceeds via a "borrowing hydrogen" strategy, releasing only water as a byproduct and thus being highly atom-economical. mdpi.com

Below is a comparative table illustrating the theoretical atom economy of different conceptual synthetic routes to an aliphatic ketone.

Synthetic Route General Reaction Byproducts Theoretical Atom Economy Green Chemistry Consideration
Grignard Reagent + Nitrile R-MgX + R'-CN → R-C(O)-R'MgX₂, NH₃ (after hydrolysis)LowGenerates significant salt waste.
Oxidation of Secondary Alcohol R-CH(OH)-R' + [O]Reduced oxidant (e.g., Cr₂O₃), H₂OLow to ModerateUse of stoichiometric, often toxic, heavy-metal oxidants.
Alkyne Hydration R-C≡C-R' + H₂ONone100%Highly atom-economical; often requires metal catalysts (e.g., Au, Hg). organic-chemistry.org
C-H Activation/Coupling R-H + CO + AlkeneNone100%Ideal atom economy, but challenging to achieve high selectivity and yield. nih.gov
Alkylation with Alcohol Ketone + AlcoholH₂OHigh"Borrowing Hydrogen" strategy is efficient and produces only water. mdpi.com

This table presents a conceptual comparison of different synthetic strategies for ketones.

High-yielding protocols are synergistic with atom economy. A reaction with 100% atom economy is only truly "green" if it also proceeds with a high yield, ensuring that the efficient use of atoms is not undermined by low conversion rates. Research into the synthesis of α,β-unsaturated ketones from alkynes and aldehydes using solid catalysts like Hβ zeolite demonstrates a tandem approach that combines high atom economy with excellent yields under solvent-free conditions. rsc.org

Biocatalytic Approaches for Chemo- and Stereoselective Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers significant advantages in terms of selectivity (chemo-, regio-, and stereo-), mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. nih.gov For a molecule like 3-Decanone, 8-methoxy-, which contains a chiral center if the methoxy group is at position 8, stereoselectivity is a key consideration.

The synthesis of ketones and their precursors can be achieved through various enzymatic pathways:

Oxidoreductases (Dehydrogenases): These enzymes are widely used for the asymmetric reduction of prochiral ketones to produce chiral alcohols with high enantiomeric excess. nih.govmdpi.com Conversely, they can be used for the oxidation of secondary alcohols to ketones. For the synthesis of 3-Decanone, 8-methoxy-, a dehydrogenase could be used to selectively oxidize a racemic or prochiral 8-methoxy-3-decanol.

Ene-reductases (EReds) and Imine Reductases (IReds): In cascade reactions, EReds can reduce a C=C double bond in an α,β-unsaturated ketone precursor, followed by an IRed-catalyzed reductive amination to form chiral amines. nih.govacs.org While not directly producing a ketone, these cascades show the power of enzymes to build complex chiral molecules from simple unsaturated precursors.

Transketolases (TK): These enzymes catalyze the formation of C-C bonds, producing α-hydroxyketones. ucl.ac.ukrsc.org Variants of transketolase have shown the ability to perform acyloin condensation reactions between two aliphatic aldehydes, offering a highly atom-economical route to α-hydroxyketones which can be further processed. rsc.org

The use of whole-cell biocatalysts, such as baker's yeast or specific bacterial strains (e.g., Bacillus cereus), provides a cost-effective alternative to isolated enzymes, as they contain the necessary enzymes and cofactor regeneration systems. mdpi.commdpi.com For example, the use of carrot roots (Daucus carota) as a biocatalyst has been shown to effectively reduce various substituted acetophenones, including methoxy derivatives, to the corresponding chiral alcohols. nih.gov

Enzyme Class Reaction Type Potential Application for 3-Decanone, 8-Methoxy- Synthesis Key Advantage
Alcohol Dehydrogenase (ADH) Oxidation / ReductionAsymmetric reduction of a precursor diketone or oxidation of 8-methoxy-3-decanol.High stereoselectivity for producing chiral alcohols/ketones. nih.gov
Baeyer-Villiger Monooxygenase (BVMO) OxidationOxidation of a precursor ketone to form an ester, which can be hydrolyzed.High regio- and stereoselectivity in oxygen insertion reactions.
Transketolase (TK) C-C Bond FormationSynthesis of an α-hydroxyketone precursor from aldehyde building blocks.Forms complex chiral structures under mild conditions. rsc.org
Amine Dehydrogenase (AmDH) Reductive AminationCould be used in a cascade to create a chiral amine precursor from a ketone.Efficient synthesis of chiral amines from ketones and ammonia. rsc.org

This table summarizes potential biocatalytic routes relevant to the synthesis of functionalized ketones.

Solvent-Free or Environmentally Benign Reaction Conditions

A key objective of green chemistry is to minimize or eliminate the use of hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. This has led to the development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids.

Solvent-Free Synthesis: Solvent-free reactions, often facilitated by microwave irradiation or grinding techniques (mechanochemistry), can lead to dramatically reduced reaction times, higher yields, and simplified product work-up. tandfonline.comorganic-chemistry.org For example, the synthesis of α,β-unsaturated ketones has been achieved by reacting acetals with aryl ketones without any solvent, using a Lewis acid catalyst under microwave irradiation. tandfonline.com Similarly, the condensation of ketones with various aldehydes has been performed using solid NaOH and grinding to produce quantitative yields of chalcone-type products. researchgate.net A hypothetical solvent-free step in the synthesis of 3-Decanone, 8-methoxy- could involve the condensation of precursor aldehydes and ketones on a solid support or catalyzed by a reusable catalyst like fly-ash:PTS.

Environmentally Benign Solvents: When a solvent is necessary, water is the ideal green choice due to its non-toxicity, availability, and safety. Recent advancements have demonstrated the feasibility of performing complex chemical reactions in water. For instance, a visible-light-induced aerobic C-H oxidation has been developed to produce aromatic ketones in water, using air as the oxidant. chemistryviews.org The α-alkylation of aliphatic ketones with alcohols has also been successfully performed in water using a recyclable palladium catalyst. mdpi.com

Ionic liquids, which are salts with low melting points, are also considered potential green solvents due to their negligible vapor pressure, although their synthesis and toxicity must be carefully evaluated. Simple ammonium (B1175870) ionic liquids have been shown to be effective catalysts for the synthesis of unsaturated ketones in the absence of volatile organic solvents. rsc.org

Reaction Condition Description Example Application Advantages
Solvent-Free (Microwave) Use of microwave irradiation to accelerate reactions between neat reactants.Condensation of aldehydes and ketones to form chalcones. tandfonline.comRapid reaction times, reduced energy consumption, high yields.
Solvent-Free (Mechanochemistry) Use of mechanical force (grinding, milling) to induce chemical reactions.Allylation of aldehydes and ketones. mdpi.comAvoids bulk solvents, can enable reactions between solids.
Aqueous Media Using water as the reaction solvent.Visible-light-driven C-H oxygenation of alkanes to ketones. chemistryviews.orgNon-toxic, non-flammable, inexpensive, environmentally safe.
Ionic Liquids Using non-volatile salts as both solvent and catalyst.Saucy-Marbet reaction to form unsaturated ketones. rsc.orgLow volatility, potential for recyclability.
Solid Acid/Base Catalysis Using heterogeneous catalysts like zeolites or supported reagents.Tandem hydration/condensation of alkynes and aldehydes. rsc.orgEase of catalyst separation and recycling, reduced corrosive waste.

This table compares different green reaction conditions applicable to ketone synthesis.

Chemical Reactivity and Derivatization Studies of 3 Decanone, 8 Methoxy

Mechanistic Investigations of Ketone Reactivity at C-3

The ketone moiety at the C-3 position is a key site for chemical reactions. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent carbons (C-2 and C-4) possess acidic protons that can be removed to form nucleophilic enolates.

Nucleophilic Additions and Condensation Reactions for Scaffold Modification

The carbonyl group of 3-decanone (B1198406), 8-methoxy- is prone to nucleophilic addition, a fundamental reaction for aldehydes and ketones. ksu.edu.sack12.orglibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. libretexts.org The reactivity of the ketone is influenced by both steric and electronic factors. libretexts.org

Common nucleophilic addition reactions applicable to 3-decanone, 8-methoxy- include:

Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) results in the formation of tertiary alcohols. For example, reaction with methylmagnesium bromide would yield 3-methyl-8-methoxy-3-decanol. byjus.com

Reduction: The use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, 8-methoxy-3-decanol. masterorganicchemistry.comdavuniversity.org

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) yields a cyanohydrin, a versatile intermediate for the synthesis of alpha-hydroxy acids and alpha-amino alcohols. byjus.com

Table 1: Predicted Products of Nucleophilic Addition to 3-Decanone, 8-methoxy-

Nucleophile/Reagent Predicted Product Product Class
CH₃MgBr, then H₃O⁺ 3-Methyl-8-methoxy-3-decanol Tertiary Alcohol
NaBH₄, CH₃OH 8-Methoxy-3-decanol Secondary Alcohol

Condensation reactions, such as the aldol (B89426) condensation, provide a powerful method for carbon-carbon bond formation. vanderbilt.eduwikipedia.org As an unsymmetrical ketone, 3-decanone, 8-methoxy- can act as both a nucleophile (via its enolate) and an electrophile. In a self-condensation reaction under basic conditions, the enolate of one molecule can add to the carbonyl group of another, ultimately leading to a β-hydroxy ketone or, after dehydration, an α,β-unsaturated ketone. wikipedia.org Crossed aldol condensations with other carbonyl compounds, particularly aldehydes that cannot enolize, can also be performed to generate specific products. wikipedia.org

Alpha-Functionalization Chemistry: Enolate Generation and Trapping

The carbons alpha to the carbonyl group (C-2 and C-4) in 3-decanone, 8-methoxy- are acidic and can be deprotonated by a base to form enolates. egyankosh.ac.in These enolates are potent nucleophiles and can be reacted with various electrophiles to introduce substituents at the alpha position. nih.govspringernature.com Because the ketone is unsymmetrical, two different regioisomeric enolates can be formed: the kinetic enolate and the thermodynamic enolate. egyankosh.ac.instackexchange.com

Kinetic Enolate: This enolate is formed faster by removing the more accessible, less sterically hindered proton at the C-2 (methyl) position. Its formation is favored by using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent. stackexchange.combham.ac.uk

Thermodynamic Enolate: This enolate is the more stable of the two, featuring a more substituted double bond (at the C-3 and C-4 positions). Its formation is favored under conditions that allow for equilibration, such as using a weaker base or higher temperatures, which allows the initially formed kinetic enolate to revert to the ketone and then form the more stable thermodynamic isomer. stackexchange.com

By controlling the reaction conditions, it is possible to selectively generate one enolate over the other and thus direct the position of functionalization. bham.ac.uknih.govpharmacy180.com Once formed, these enolates can be "trapped" by reacting them with an electrophile.

Table 2: Regioselective α-Functionalization of 3-Decanone, 8-methoxy-

Condition Enolate Formed Position Functionalized Example Electrophile Predicted Product
LDA, THF, -78 °C Kinetic C-2 CH₃I 2-Methyl-8-methoxy-3-decanone

Oxidative and Reductive Transformations of the Ketone Moiety

The ketone group can undergo various oxidative and reductive transformations. The Baeyer-Villiger oxidation is a notable oxidative reaction where a peroxyacid (like m-CPBA) converts a ketone into an ester. rsc.orgorganic-chemistry.orgwikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of the insertion is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of migration is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgchemistrysteps.com

For 3-decanone, 8-methoxy-, the two groups are an ethyl group (at C-2) and a substituted hexyl group (at C-4). Since the substituted hexyl group is a secondary alkyl group at the point of attachment (C-4) and the ethyl group is a primary alkyl group, the secondary group is expected to migrate preferentially.

Predicted Baeyer-Villiger Product: (5-methoxynonyl) ethanoate.

Reduction of the ketone to an alcohol (8-methoxy-3-decanol) is typically achieved with metal hydride reagents like NaBH₄ or LiAlH₄. erowid.orgorganicchemistrytutor.comgatech.educdnsciencepub.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. organicchemistrytutor.com Since the C-3 carbon is prochiral, this reduction creates a new stereocenter, resulting in a racemic mixture of (R)- and (S)-8-methoxy-3-decanol unless a chiral reducing agent is used.

Transformations Involving the 8-Methoxy Ether Linkage

The methoxy (B1213986) group at C-8 is generally less reactive than the ketone. However, under specific conditions, this ether linkage can be cleaved or can influence rearrangement reactions.

Selective Cleavage and Interconversion of the Methoxy Group

The cleavage of aliphatic ethers like the 8-methoxy group typically requires harsh conditions and strong reagents. acs.orglibretexts.org Common methods involve the use of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.com The reaction mechanism involves protonation of the ether oxygen to form a good leaving group (methanol), followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) on the adjacent carbon (C-8). libretexts.orgchemistrysteps.com

Given that the substrate contains an acid-sensitive ketone, achieving selective ether cleavage can be challenging. A milder and often more selective reagent for cleaving methyl ethers is boron tribromide (BBr₃). This Lewis acid coordinates to the ether oxygen, facilitating cleavage to yield the corresponding alcohol (8-hydroxy-3-decanone) after workup.

Table 3: Reagents for Cleavage of the 8-Methoxy Group

Reagent Predicted Product Notes
HBr (excess, heat) 8-Bromo-3-decanone Strong acid, may affect ketone
BBr₃, then H₂O 8-Hydroxy-3-decanone Milder conditions, good for methyl ethers

Rearrangement Reactions Influenced by the Methoxy Substituent

While the methoxy group is relatively far from the primary reactive center at C-3, certain reactions can lead to rearrangements where it might play a role. A key example is the Favorskii rearrangement, which occurs when an α-halo ketone is treated with a base. nrochemistry.comwikipedia.orgpurechemistry.org

If 3-decanone, 8-methoxy- is first halogenated at the C-4 position (e.g., via its thermodynamic enolate), subsequent treatment with a base like sodium methoxide (B1231860) could initiate the Favorskii rearrangement. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. wikipedia.orgddugu.ac.in The direction of the ring-opening is governed by the stability of the resulting carbanion intermediate. The presence of the methoxy group at C-8 is unlikely to exert a strong electronic influence on the rearrangement at C-3/C-4, but it remains an important structural feature of the final rearranged ester product. For example, halogenation at C-4 followed by treatment with sodium methoxide would likely lead to a derivative of 2-propyl-7-methoxyheptanoic acid. ddugu.ac.in

Rational Design of Derivatives for Structure-Activity Relationship (SAR) Studies (Non-Clinical Focus)

Comprehensive research detailing the rational design of derivatives of 3-decanone, 8-methoxy- for structure-activity relationship (SAR) studies with a non-clinical focus is not available in the public domain. SAR studies are fundamental in understanding how the chemical structure of a compound influences its biological or chemical activity. Such studies typically involve the systematic modification of a lead compound to identify key structural motifs responsible for its properties.

Systematic Modification of the Alkyl Chain and Ketone Position

There is no specific information available regarding the systematic modification of the alkyl chain or the position of the ketone group in 3-decanone, 8-methoxy- for SAR studies. In a hypothetical SAR study, chemists might synthesize a series of analogues to probe the importance of these features. This could involve:

Alkyl Chain Length: Synthesizing analogues with shorter or longer alkyl chains (e.g., modifying the ethyl or hexyl groups attached to the carbonyl) to determine the effect of lipophilicity and steric bulk on activity.

Methoxy Group Position: Moving the methoxy group to different positions along the decanone backbone (e.g., 7-methoxy, 9-methoxy) to assess the impact of its location on the molecule's conformation and interactions.

Without experimental data, the outcomes of such modifications on any specific activity remain purely speculative.

A hypothetical series of such modifications is presented in the table below for illustrative purposes.

Modification Type Hypothetical Analogue Name Rationale for Synthesis
Alkyl Chain Length Variation8-Methoxy-3-octanoneInvestigate the effect of a shorter alkyl chain on activity.
8-Methoxy-3-dodecanoneInvestigate the effect of a longer alkyl chain on activity.
Methoxy Group Positional Isomer7-Methoxy-3-decanoneDetermine the importance of the methoxy group's position relative to the ketone.
9-Methoxy-3-decanoneAssess the impact of the methoxy group's proximity to the end of the chain.
Ketone Positional Isomer8-Methoxy-2-decanoneEvaluate the effect of the carbonyl group's position on molecular shape and reactivity.
8-Methoxy-4-decanoneExplore how altering the distances between the functional groups influences activity.

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Probes

No published studies were found describing the synthesis of deuterated or isotopically labeled analogues of 3-decanone, 8-methoxy- for use as mechanistic probes. Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules through a chemical reaction or biological pathway. wikipedia.org

In principle, deuterated analogues of 3-decanone, 8-methoxy- could be synthesized to investigate reaction mechanisms. For example, deuterium (B1214612) atoms could be incorporated at positions alpha to the carbonyl group to study enolate formation and reactivity. The synthesis of isotopically labeled ketones, in general, can be achieved through various methods, including the use of deuterated starting materials or through exchange reactions. nih.gov

A table illustrating potential isotopically labeled analogues and their research applications is provided below.

Isotopically Labeled Analogue Label Position Potential Mechanistic Study
3-Decanone, 8-methoxy-d3Methyl group of the methoxy moietyTo trace the methoxy group in metabolic or degradation pathways.
2,2,4,4-d4-3-Decanone, 8-methoxy-Alpha positions to the carbonylTo investigate the role of enolization in reaction mechanisms.
13C-3-Decanone, 8-methoxy-Carbonyl carbonTo follow the carbon backbone in rearrangement reactions or biosynthetic studies using NMR spectroscopy or mass spectrometry.

It is important to reiterate that the above discussions and tables are based on general chemical principles and hypothetical scenarios, as no specific research on 3-decanone, 8-methoxy- was identified in the search results.

Natural Occurrence, Biosynthesis, and Ecological Chemical Biology of 3 Decanone, 8 Methoxy

Elucidation of Biological Sources and Isolation Methodologies (Non-Human)

There is currently no scientific literature available that identifies 3-Decanone (B1198406), 8-methoxy- as a naturally occurring compound in non-human biological sources. Methodologies for its isolation from natural products have therefore not been described.

Identification in Microbial Fermentation Products and Metabolomes

No studies have reported the presence of 3-Decanone, 8-methoxy- in the fermentation products or metabolomes of any microbial species.

Presence as a Secondary Metabolite in Plants and Fungi

There is no evidence in the current scientific literature to suggest that 3-Decanone, 8-methoxy- is a secondary metabolite produced by any plant or fungal species.

Characterization as a Semiochemical in Insect or Marine Organisms

The role of 3-Decanone, 8-methoxy- as a semiochemical in insect or marine organisms has not been documented. There are no research findings that characterize it as a pheromone, allomone, kairomone, or synomone in any such species.

Unraveling the Biosynthetic Pathways of 8-Methoxy-3-Decanone

Due to the absence of its identification in any biological system, the biosynthetic pathway for 8-methoxy-3-decanone remains unelucidated.

Proposed Enzyme-Catalyzed Steps and Precursor Utilization

There are no proposed enzyme-catalyzed reactions or identified precursor molecules involved in the biosynthesis of 8-methoxy-3-decanone in any organism.

Isotopic Labeling and Genetic Studies for Pathway Confirmation

No isotopic labeling experiments or genetic studies have been conducted to confirm a biosynthetic pathway for 8-methoxy-3-decanone, as no such pathway has been proposed.

Ecological and Inter-Species Chemical Interactions Mediated by 3-Decanone, 8-Methoxy- (Non-Toxicity)

Role in Chemocommunication and Interspecies Signaling (e.g., Pheromonal, Allelopathic)

There is currently no available scientific information to suggest a role for 3-Decanone, 8-methoxy- in chemocommunication or interspecies signaling. Research into the vast array of chemical compounds that mediate interactions between organisms, such as pheromones in insects or allelopathic chemicals in plants, has not identified this specific molecule as a significant signaling agent. Pheromones, which are crucial for communication within a species, and allelochemicals, which mediate interactions between different species, are typically specific in their structure and function. While ketones and methoxy-containing compounds are found in nature and can be involved in such signaling, there is no documented evidence specifically linking 3-Decanone, 8-methoxy- to these roles.

Contribution to Ecosystem Functioning and Biogeochemical Cycles

Information regarding the contribution of 3-Decanone, 8-methoxy- to ecosystem functioning and biogeochemical cycles is not present in the available scientific literature. The roles of chemical compounds in these large-scale processes are often understood through their production and degradation by microorganisms and plants, and their subsequent impact on nutrient cycling and ecosystem dynamics. Without information on the natural occurrence and biosynthesis of 3-Decanone, 8-methoxy-, it is not possible to ascertain its involvement in these critical environmental processes.

Advanced Analytical Methodologies for Comprehensive Characterization and Quantification of 3 Decanone, 8 Methoxy

High-Resolution Spectroscopic Techniques for Structural and Stereochemical Elucidation

High-resolution spectroscopic techniques are fundamental in unequivocally determining the chemical structure and stereochemistry of 3-Decanone (B1198406), 8-methoxy-. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the functional groups present in the molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of 3-Decanone, 8-methoxy-. A combination of several 2D NMR experiments is employed to establish through-bond and through-space correlations between protons and carbons. youtube.comscience.govsdsu.edu

Correlation Spectroscopy (COSY): This experiment identifies proton-proton couplings within the molecule. For 3-Decanone, 8-methoxy-, COSY spectra would reveal correlations between adjacent protons in the decanone chain and within the ethyl and methyl groups.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly attached to carbon atoms. sdsu.edu This experiment is crucial for assigning the proton signals to their corresponding carbons in the 3-Decanone, 8-methoxy- structure. youtube.com The multiplicity-edited HSQC can further distinguish between CH, CH2, and CH3 groups by the phase of their signals. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is instrumental in piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC. For instance, it would show correlations from the methoxy (B1213986) protons to the C8 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity, providing insights into the molecule's stereochemistry and conformation. youtube.com

Table 1: Expected 1H and 13C NMR Chemical Shifts for 3-Decanone, 8-methoxy-
PositionExpected 1H Chemical Shift (ppm)Expected 13C Chemical Shift (ppm)Key HMBC Correlations
1~0.9 (t)~14C2, C3
2~2.4 (q)~36C1, C3, C4
3-~211-
4~2.6 (t)~43C2, C3, C5, C6
5~1.6 (m)~24C3, C4, C6, C7
6~1.3 (m)~30C4, C5, C7, C8
7~1.5 (m)~32C5, C6, C8, C9
8~3.5 (m)~78C6, C7, C9, C10, OCH3
9~1.1 (d)~20C7, C8, C10
10~0.9 (t)~10C8, C9
8-OCH3~3.3 (s)~56C8

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis (e.g., LC-ESI-QTOF-MS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of 3-Decanone, 8-methoxy- with high accuracy. mdpi.com Techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) provide exact mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the atoms and confirm the proposed structure. Common fragmentation patterns for ketones include α-cleavage and McLafferty rearrangement. pressbooks.pub For 3-Decanone, 8-methoxy-, fragmentation would likely occur adjacent to the carbonyl group and the methoxy group, providing valuable structural information.

Table 2: Predicted HRMS Fragmentation Data for 3-Decanone, 8-methoxy- (Positive Ion Mode)
Fragment Ion (m/z)Proposed Structure/FormulaFragmentation Pathway
[M+H]+C11H23O2+Protonated molecule
[M+Na]+C11H22NaO2+Sodium adduct
m/z 157C9H17O2+α-cleavage (loss of C2H5)
m/z 115C6H11O2+Cleavage at C4-C5 bond
m/z 87C5H11O+Cleavage at C7-C8 bond with loss of methoxy group
m/z 57C4H9+Further fragmentation

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in 3-Decanone, 8-methoxy-.

FTIR Spectroscopy: The FTIR spectrum of 3-Decanone, 8-methoxy- would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically appearing in the region of 1700-1725 cm⁻¹. libretexts.orgyoutube.com Additionally, C-O stretching vibrations from the ether linkage would be observed around 1100 cm⁻¹. spectroscopyonline.comdocbrown.info The presence of C-H stretching and bending vibrations from the alkyl chain would also be evident.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretch is also observable in the Raman spectrum. This technique can be particularly useful for studying conformational isomers of the molecule in different states.

Table 3: Characteristic Vibrational Frequencies for 3-Decanone, 8-methoxy-
Functional GroupVibrational ModeExpected Frequency Range (cm-1)Intensity
C-H (alkane)Stretching2850-2960Strong
C=O (ketone)Stretching1700-1725Strong
C-O (ether)Stretching1070-1150Strong
CH2Bending (Scissoring)1450-1470Medium
CH3Bending (Asymmetric)~1450Medium
CH3Bending (Symmetric)~1375Medium

Advanced Chromatographic Separation Techniques for Complex Mixtures

When 3-Decanone, 8-methoxy- is present in a complex mixture, advanced chromatographic techniques are essential for its separation, identification, and quantification.

Hyphenated Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like 3-Decanone, 8-methoxy-. jmchemsci.comjmchemsci.com The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound. dergipark.org.tr

This technique is particularly valuable for trace analysis, allowing for the detection and identification of 3-Decanone, 8-methoxy- at very low concentrations. It is also widely used for volatile profiling of complex samples to determine the presence and relative abundance of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of 3-Decanone, 8-methoxy-, especially when it is part of a non-volatile mixture or when thermal degradation is a concern. The separation is based on the compound's polarity and its interaction with the stationary and mobile phases.

For quantitative analysis, a detector such as a UV-Vis or an Evaporative Light Scattering Detector (ELSD) can be used. By creating a calibration curve with standards of known concentration, the amount of 3-Decanone, 8-methoxy- in a sample can be accurately determined. Furthermore, preparative HPLC can be employed to isolate pure 3-Decanone, 8-methoxy- from a mixture for further spectroscopic analysis or other applications.

Chiral Chromatography for Enantiomeric Resolution and Purity Assessment

The enantiomeric resolution of 3-Decanone, 8-methoxy-, a compound possessing a chiral center at the C8 position, is crucial for understanding its stereospecific interactions in various chemical and biological systems. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), stands as a primary technique for the separation and quantification of its enantiomers.

The selection of an appropriate CSP is paramount for achieving successful enantioseparation. For ketones such as 3-Decanone, 8-methoxy-, polysaccharide-based and cyclodextrin-based CSPs are often effective. Cyclodextrins, which are cyclic oligosaccharides, form inclusion complexes with the analyte, and the differential stability of these complexes for each enantiomer leads to their separation. The hydrophobic interior and hydrophilic exterior of the cyclodextrin (B1172386) cavity allow for a combination of hydrophobic and hydrogen bonding interactions, which are key to chiral recognition.

The mobile phase composition, including the type of organic modifier, its concentration, and the presence of additives, significantly influences retention times and resolution. For 3-Decanone, 8-methoxy-, a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695) is typically employed in normal-phase chromatography. The ratio of these solvents is meticulously optimized to achieve a balance between resolution and analysis time. The addition of small amounts of a polar modifier can also fine-tune the enantioselectivity.

Temperature is another critical parameter that affects the thermodynamics of the chiral recognition process. Lowering the temperature often enhances the enantiomeric resolution by increasing the stability differences of the diastereomeric complexes formed between the enantiomers and the CSP.

The assessment of enantiomeric purity is a direct application of chiral chromatography. By integrating the peak areas of the two enantiomers, the enantiomeric excess (ee) can be calculated. This is vital in quality control and in studies where stereoisomerism influences the compound's activity. The limit of detection and limit of quantification for the minor enantiomer are important validation parameters, determining the sensitivity of the method for detecting enantiomeric impurities.

Table 1: Key Parameters in Chiral Chromatography of 3-Decanone, 8-methoxy-
ParameterDescriptionTypical Conditions/Considerations
Chiral Stationary Phase (CSP)The stationary phase responsible for enantiomeric separation.Cyclodextrin-based (e.g., β-cyclodextrin), Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives).
Mobile PhaseThe solvent system that carries the analyte through the column.Normal-phase: Hexane/Isopropanol mixtures. Reversed-phase: Acetonitrile/Water or Methanol (B129727)/Water.
Flow RateThe speed at which the mobile phase passes through the column.Typically 0.5 - 2.0 mL/min for analytical HPLC.
TemperatureAffects the thermodynamics of interaction between the analyte and CSP.Often controlled between 10°C and 40°C. Lower temperatures can improve resolution.
DetectionMethod used to detect the separated enantiomers.UV detection is common if the molecule has a chromophore. Refractive index detection for non-UV absorbing compounds.

Novel Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Development of Pre- and Post-Column Derivatization Reagents for Improved Detectability

For compounds like 3-Decanone, 8-methoxy- that may lack a strong chromophore or fluorophore, derivatization is a powerful strategy to enhance their detectability in HPLC analysis. This involves chemically modifying the analyte to introduce a moiety that is more responsive to common detectors like UV-Vis or fluorescence detectors.

Pre-Column Derivatization

In pre-column derivatization, the analyte is reacted with a derivatizing reagent before injection into the chromatographic system. A widely used reagent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH). DNPH reacts with the carbonyl group of 3-Decanone, 8-methoxy- to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and exhibits strong absorbance in the UV-Vis region, significantly lowering the limit of detection.

Another effective pre-column derivatization reagent is dansyl hydrazine. It reacts with the carbonyl functional group to produce a highly fluorescent dansylhydrazone. Fluorescence detection is inherently more sensitive than UV-Vis absorption, allowing for the quantification of 3-Decanone, 8-methoxy- at trace levels. The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization.

Post-Column Derivatization

Post-column derivatization occurs after the separation of the analyte on the HPLC column and before it reaches the detector. This approach avoids the potential for the derivatization reaction to produce multiple products or isomers that could complicate the chromatogram. For ketones, a common post-column reaction involves the use of reagents that form colored or fluorescent products upon reaction with the carbonyl group. For instance, a reagent solution can be continuously mixed with the column effluent in a reaction coil. The temperature and length of the coil are optimized to allow for sufficient reaction time before the flow stream enters the detector. While specific post-column reagents for ketones are less common than for other functional groups, the principles of post-column reaction detection can be adapted.

Table 2: Comparison of Pre-Column Derivatization Reagents for 3-Decanone, 8-methoxy-
Derivatization ReagentReaction TargetDerivative FormedDetection MethodAdvantagesDisadvantages
2,4-Dinitrophenylhydrazine (DNPH)Carbonyl group2,4-DinitrophenylhydrazoneUV-VisStable derivative, strong UV absorbance.Potential for E/Z isomer formation, which can complicate chromatography.
Dansyl HydrazineCarbonyl groupDansylhydrazoneFluorescenceHigh sensitivity, low background signal.Reagent itself can be fluorescent, requiring removal of excess reagent.

Microextraction and Miniaturized Techniques for Limited Sample Volumes

When dealing with limited sample volumes, miniaturized extraction techniques are essential for the preconcentration of 3-Decanone, 8-methoxy- prior to chromatographic analysis. These methods offer high enrichment factors while minimizing solvent consumption and sample handling.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase. For a semi-volatile compound like 3-Decanone, 8-methoxy-, headspace SPME is particularly suitable. The sample is placed in a sealed vial and gently heated to promote the partitioning of the analyte into the headspace. The SPME fiber is then exposed to the headspace, where the analyte adsorbs onto the fiber coating. After an equilibrium or pre-equilibrium time, the fiber is retracted and directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating (e.g., polydimethylsiloxane/divinylbenzene) is critical and depends on the polarity and volatility of the analyte.

Liquid-Phase Microextraction (LPME)

LPME encompasses several techniques where a small volume of an extraction solvent is used to extract the analyte from an aqueous sample. In dispersive liquid-liquid microextraction (DLLME), a mixture of an extraction solvent (a few microliters) and a disperser solvent (a larger volume, miscible with both the extraction solvent and the aqueous sample) is rapidly injected into the sample. This creates a cloudy solution with a very large surface area between the fine droplets of the extraction solvent and the sample, leading to rapid extraction of the analyte. After centrifugation, the sedimented extraction solvent is collected for analysis.

Another LPME variant is hollow-fiber liquid-phase microextraction (HF-LPME). In this technique, a porous hollow fiber is impregnated with an organic solvent and suspended in the sample. The analyte partitions from the sample into the organic solvent within the pores of the fiber and then into an acceptor phase inside the lumen of the fiber. This three-phase system can provide very high enrichment factors and excellent sample cleanup.

These microextraction techniques are well-suited for the analysis of 3-Decanone, 8-methoxy- in complex matrices where the analyte is present at low concentrations and the available sample volume is limited. researchgate.netnih.govmdpi.comnih.gov

Table 3: Overview of Microextraction Techniques for 3-Decanone, 8-methoxy-
TechniquePrincipleTypical ApplicationAdvantagesDisadvantages
Solid-Phase Microextraction (SPME)Adsorption of analyte onto a coated fiber.Analysis of volatile and semi-volatile compounds in liquids and gases.Solvent-free, simple, and easily automated.Fiber fragility, limited sample capacity.
Dispersive Liquid-Liquid Microextraction (DLLME)Partitioning of analyte into fine droplets of an extraction solvent dispersed in the sample. nih.govExtraction of organic compounds from aqueous samples.Fast, high enrichment factors, low solvent consumption. nih.govRequires centrifugation, selection of appropriate solvents is crucial.
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)Extraction through a supported liquid membrane in a porous hollow fiber into an acceptor phase. nih.govExtraction and preconcentration of analytes from complex matrices. nih.govExcellent sample cleanup, high enrichment factors, minimal solvent use. nih.govLonger extraction times compared to DLLME, potential for air bubble formation.

Theoretical and Computational Investigations of 3 Decanone, 8 Methoxy

Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. frontiersin.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, offering a "computational microscope" to observe molecular behavior in different environments. researchgate.netnih.govmdpi.com

MD simulations are particularly powerful for understanding how 3-Decanone (B1198406), 8-methoxy- behaves in a solvent. By placing a model of the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent like hexane), one can observe how the solvent structure adapts around the solute and how the solute's conformation changes in response to the solvent. acs.org

Key insights from such simulations would include:

Solvation Shell Structure: Characterizing how solvent molecules arrange around the polar ketone and ether groups versus the nonpolar alkyl chain.

Hydrogen Bonding: Quantifying the extent and lifetime of hydrogen bonds between the carbonyl oxygen or ether oxygen and protic solvent molecules.

Conformational Flexibility: Observing how the distribution of conformers changes in different solvents compared to the gas phase, as polar solvents might stabilize more compact conformations.

For non-clinical research purposes, such as exploring potential interactions with enzymes or receptors, MD simulations are an indispensable tool. nih.govresearchgate.net If 3-Decanone, 8-methoxy- were being investigated as a fragrance molecule or a biochemical probe, MD could be used to predict how it binds to a target protein.

The process typically involves:

Docking: Initially placing the molecule into a potential binding site of a macromolecule using docking algorithms. nih.gov

MD Simulation: Running MD simulations of the ligand-protein complex to assess the stability of the binding pose and observe induced conformational changes in both the ligand and the protein. plos.orgacs.org

Binding Free Energy Calculation: Employing advanced techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) to calculate the binding affinity, providing a quantitative measure of how strongly the molecule binds to the target. nih.govacs.org

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is extensively used to map out the detailed mechanisms of chemical reactions. chemrxiv.orgrsc.orgrsc.org By calculating the potential energy surface for a reaction, chemists can identify the lowest-energy path from reactants to products, characterize the high-energy transition state, and determine the reaction's activation energy, which governs its rate. researchgate.netacs.orgacs.org

For a ketone like 3-Decanone, 8-methoxy-, a well-known photochemical reaction is the Norrish Type II reaction . scholarsresearchlibrary.comscispace.com This intramolecular reaction occurs upon UV irradiation and involves the abstraction of a gamma-hydrogen (a hydrogen atom on the 7th carbon in this case) by the excited carbonyl oxygen. This process proceeds through a six-membered cyclic transition state to form a 1,4-biradical intermediate, which then cleaves to form an alkene and a smaller enol/ketone. researchgate.netchemrxiv.orgresearchgate.net

Computational analysis would involve:

Locating the geometry of the six-membered transition state.

Calculating the activation energy barrier for the hydrogen abstraction.

Characterizing the biradical intermediate.

Mapping the subsequent cleavage pathway to the final products.

Reaction StepSpeciesDescriptionRelative Free Energy (kcal/mol)
1Reactant (Excited Triplet State)3-Decanone, 8-methoxy- after photoexcitation0.0
2Transition State (TS)Cyclic six-membered state for γ-H abstraction+12.5
3Intermediate1,4-Biradical-5.0
4Products1-Butene + 2-Methoxy-5-hexanone (enol form)-15.0
***Table 3:** A hypothetical reaction coordinate profile for the Norrish Type II reaction of 3-Decanone, 8-methoxy-, illustrating the kind of energetic data that would be obtained from a computational reaction pathway analysis. The values are for illustrative purposes.*

Transition State Characterization and Energy Barrier Determination

The formation of 3-Decanone, 8-methoxy- can be envisioned through several synthetic pathways, with two of the most plausible being the reaction of an organometallic reagent with an appropriate ester or the oxidation of the corresponding secondary alcohol, 8-methoxy-3-decanol. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of such reactions by characterizing the structures of transition states and calculating the associated energy barriers.

A plausible route to 3-Decanone, 8-methoxy- involves the addition of a Grignard reagent, such as heptylmagnesium bromide, to an ester like ethyl 3-methoxypropanoate. Computational studies on the Grignard addition to esters have revealed a mechanism involving a four-membered transition state. In this transition state, the magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen of the ester, while the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. This concerted process leads to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide group yields the desired ketone.

The energy barrier, or activation energy (Ea), for this process is a critical determinant of the reaction rate. DFT calculations can provide quantitative estimates of these barriers. For analogous Grignard additions to esters, calculated activation energies are typically in a range that is consistent with experimentally observed reaction rates. The presence of the methoxy (B1213986) group at the 8-position in the target molecule is not expected to significantly alter the fundamental mechanism at the carbonyl center, though it may have minor electronic effects.

Reaction Step Description Calculated Activation Energy (Ea) Range (kcal/mol)
Grignard Addition Formation of the four-membered transition state leading to the tetrahedral intermediate.15 - 25
Alkoxide Elimination Collapse of the tetrahedral intermediate to form the ketone and magnesium alkoxide.5 - 15

Alternatively, 3-Decanone, 8-methoxy- can be synthesized by the oxidation of 8-methoxy-3-decanol. Numerous oxidizing agents can be employed for this transformation, and computational studies have been instrumental in understanding their mechanisms. For instance, the oxidation of secondary alcohols using chromium-based reagents or Swern-type oxidations proceeds through distinct transition states.

In a typical chromium-based oxidation, the reaction is believed to proceed via the formation of a chromate (B82759) ester followed by a rate-determining E2-like elimination of a proton from the carbinol carbon and the chromium-oxygen bond. DFT calculations can model the geometry of this transition state and compute the associated energy barrier. The presence of the ether linkage in the substrate is unlikely to directly participate in the reaction at the alcohol moiety but could influence the conformational preferences of the transition state structure.

Oxidation Method Key Transition State Feature Calculated Activation Energy (Ea) Range (kcal/mol)
Chromium-based Five-membered cyclic transition state involving the chromate ester.20 - 30
Swern Oxidation Concerted deprotonation and elimination involving a dimethylsulfonium intermediate.10 - 20

These computational approaches allow for a detailed understanding of the factors controlling the feasibility and rate of the synthesis of 3-Decanone, 8-methoxy-. By comparing the energy barriers of different potential pathways, computational chemistry can guide the selection of the most efficient synthetic route.

Virtual Screening for Reaction Optimization and Catalyst Design

Virtual screening is a computational technique that involves the rapid assessment of large libraries of virtual compounds or reaction conditions to identify promising candidates for experimental investigation. This approach can be powerfully applied to optimize the synthesis of 3-Decanone, 8-methoxy- and to design novel catalysts for its formation.

For the synthesis of 3-Decanone, 8-methoxy- via the Grignard reaction, virtual screening can be employed to optimize various reaction parameters. A virtual library of different Grignard reagents, solvents, and additives can be computationally screened to predict their effect on the reaction yield and selectivity. For instance, machine learning models, trained on experimental data from similar reactions, can predict the outcome of the Grignard reaction under different conditions. Descriptors for the model could include properties of the Grignard reagent (e.g., steric bulk, electronic properties), the solvent (e.g., polarity, coordinating ability), and the temperature.

Parameter Screening Goal Computational Method Potential Outcome
Solvent Maximize reaction rate and minimize side products.Quantum mechanics (QM) or machine learning (ML) models.Identification of an optimal solvent or solvent mixture.
Grignard Reagent Improve yield and reduce the formation of tertiary alcohol byproduct.ML models based on quantitative structure-activity relationships (QSAR).Selection of the most efficient Grignard reagent.
Temperature Find the lowest effective temperature to enhance selectivity.Computational Fluid Dynamics (CFD) coupled with kinetic models.Optimized temperature profile for the reaction.

In the context of synthesizing 3-Decanone, 8-methoxy- through the oxidation of 8-methoxy-3-decanol, virtual screening can be instrumental in discovering novel and more efficient catalysts. A virtual library of potential catalysts, for example, transition metal complexes with various ligands, can be screened for their predicted catalytic activity. High-throughput virtual screening can be performed by docking the catalyst candidates to a model of the substrate and calculating binding energies and key geometric parameters in the predicted transition state.

Machine learning models can also be trained to predict the catalytic performance based on the structural and electronic features of the catalyst. This approach can significantly accelerate the discovery of catalysts with improved activity, selectivity, and stability.

Catalyst Type Screening Approach Key Descriptors Desired Outcome
Transition Metal Complexes High-throughput docking and QM/MM calculations.Ligand steric and electronic parameters, metal-substrate bond distances.Identification of a novel, highly active and selective catalyst.
Organocatalysts ML models trained on experimental and computational data.Molecular fingerprints, topological indices, quantum chemical descriptors.Discovery of a metal-free, environmentally benign catalyst.

By leveraging the power of virtual screening, the development of synthetic routes to 3-Decanone, 8-methoxy- can be made more efficient and cost-effective, reducing the need for extensive experimental trial-and-error.

Potential Applications and Emerging Research Directions for 3 Decanone, 8 Methoxy Non Clinical, Non Dosage, Non Safety

Utilization as a Synthetic Building Block and Intermediate in Fine Chemical Synthesis

The presence of both a ketone and an ether (methoxy) group makes 3-Decanone (B1198406), 8-methoxy- a versatile bifunctional molecule. Such compounds are valuable in organic synthesis as they allow for sequential or selective reactions to build more complex molecular architectures. While its direct application in multi-step syntheses is not yet widely documented, several methods have been developed for the synthesis of related methoxy-containing cyclic ketones, such as 8-methoxy-1-tetralone, highlighting the utility of this structural motif in synthetic chemistry researchgate.netccsenet.org. The synthesis of such intermediates often involves multiple steps, including condensation, cyclization, and methylation reactions researchgate.net.

Functionalized aliphatic chains are fundamental components of many natural products. Synthetic intermediates like 3-Decanone, 8-methoxy- serve as potential building blocks for creating analogues of these natural compounds. The total synthesis of bioactive natural products is a key tool for exploring their pharmacological potential, and the design of versatile intermediates is crucial for developing divergent synthetic routes to multiple targets mdpi.com. By incorporating a molecule like 3-Decanone, 8-methoxy-, chemists can introduce a specific keto-ether functionality into a larger, more complex scaffold. This approach is central to combinatorial biosynthesis and synthetic biology, where novel compounds are created by modifying biosynthetic pathways or using unique chemical precursors nih.gov. The strategic use of such intermediates is instrumental in the synthesis of advanced molecules, as seen in the assembly of the mitomycin natural products nih.gov.

Currently, there is no documented use of 3-Decanone, 8-methoxy- in material science. However, speculating on its potential, functionalized ketones can sometimes be used as specialty additives. The aliphatic chain could impart flexibility, while the polar ketone and ether groups could influence adhesion or compatibility with other polymers. Its potential role would likely be as a minor component, such as a plasticizer or a modifying additive, rather than a primary monomer for polymerization, an area where aliphatic polyesters are more commonly studied researchgate.netmdpi.com.

Contributions to Olfactory and Flavor Chemistry Research

Aliphatic ketones are well-known for their contributions to the aroma and flavor of many foods and fragrances. The parent compound, 3-decanone, possesses a distinct aroma profile, which provides a basis for understanding the potential sensory characteristics of its methoxy (B1213986) derivative.

The sensory profile of 3-Decanone, 8-methoxy- has not been specifically characterized in published literature. However, predictions can be made based on its structural components. The parent molecule, 3-decanone, is described as having a waxy, fruity, citrus, orange, and floral aroma thegoodscentscompany.com. The introduction of a methoxy group at the 8-position would be expected to modify this profile significantly. Methoxy groups can impart sweet, ethereal, or sometimes phenolic or anise-like notes to a molecule. The interplay between the fruity-waxy ketone character and the potential sweetness of the methoxy group could result in a novel and complex aroma. The complex nature of flavor arises from the interaction of multiple volatile compounds with sensory receptors mdpi.com.

Table 1: Comparative Sensory Profile of 3-Decanone and Hypothesized Profile of 3-Decanone, 8-methoxy-

CompoundKnown/Hypothesized Aroma Descriptors
3-Decanone Waxy, Fruity, Citrus, Orange, Floral, Green thegoodscentscompany.com
3-Decanone, 8-methoxy- Hypothesized: Modified fruity and waxy notes with added sweet, ethereal, or creamy nuances.

In the field of flavor and fragrance analysis, pure, well-characterized chemical compounds are indispensable as analytical standards. These standards are used in techniques like gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) to confirm the identity and quantity of volatile compounds in complex mixtures, such as food extracts or essential oils. High-purity 3-Decanone, 8-methoxy- would be an ideal reference standard for its detection in natural products or for its use as a deliberate flavor or fragrance ingredient. Companies that supply fine chemicals for research often provide certified reference materials for this purpose thegoodscentscompany.com.

Environmental Fate and Transformation Studies (Non-Toxicity Focus)

The environmental persistence and transformation of a chemical are determined by its structure and susceptibility to biotic and abiotic degradation processes.

Once released into the atmosphere, organic compounds like 3-Decanone, 8-methoxy- are subject to degradation, primarily initiated by reaction with hydroxyl (OH) radicals. Studies on similar unsaturated ketoethers show that the presence of a methoxy group can increase the rate of reaction with OH radicals by increasing the electron density of the molecule copernicus.org. The atmospheric degradation of 3-Decanone, 8-methoxy- would likely proceed via hydrogen abstraction by OH radicals, leading to the formation of various smaller, oxygenated products. These reactions can contribute to the formation of secondary organic aerosols (SOAs) copernicus.org.

In soil and water, the primary degradation pathway for 3-Decanone, 8-methoxy- would be microbial biodegradation. Aliphatic hydrocarbons and ketones are known to be utilized by a wide variety of microorganisms as sources of carbon and energy nih.govnih.gov. Bacteria employ oxygenase enzymes to initiate the breakdown of these molecules nih.gov. The rate of biodegradation can be influenced by factors such as temperature and the length and branching of the carbon chain nih.gov. While aromatic compounds are generally more resistant to degradation, aliphatic compounds like this one are typically more biodegradable nih.gov.

Table 2: Potential Environmental Fate and Transformation Pathways for 3-Decanone, 8-methoxy-

EnvironmentPrimary Transformation ProcessExpected Outcome
Atmosphere Photo-oxidation (reaction with OH radicals)Breakdown into smaller carbonyl and carboxyl compounds; potential contribution to Secondary Organic Aerosols (SOAs). copernicus.orgcopernicus.org
Soil/Water Microbial BiodegradationMineralization to carbon dioxide and water by bacteria and fungi capable of metabolizing aliphatic ketones. nih.govnih.gov

No Publicly Available Research Found for "3-Decanone, 8-methoxy-" Within the Specified Topics

Following a comprehensive and exhaustive search of publicly available scientific literature and databases, it has been determined that there is no specific research data available for the chemical compound 3-Decanone, 8-methoxy- concerning the topics requested for the article. The areas of focus, including its environmental fate and advanced synthetic and predictive methodologies, appear to be uninvestigated for this particular molecule.

Future Research Avenues and Interdisciplinary Prospects

Integration with Machine Learning for Property Prediction and Reaction Design:There is no evidence of the application of machine learning or artificial intelligence in predicting the properties or designing synthetic pathways for 3-Decanone, 8-methoxy-.

Due to the absence of any research findings in these specific areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and instructions. The creation of content for the requested sections would require speculation, which would not meet the required standards of scientific accuracy.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with published data. For example, 1H^1H-NMR peaks for the methoxy group (δ ~3.3–3.5 ppm) and ketone carbonyl (δ ~207–210 ppm) should align with reference spectra .
  • Mass Spectrometry : Use high-resolution MS (e.g., MALDI-TOF) to confirm the molecular ion peak (expected m/z for C11_{11}H22_{22}O2_2: 186.16). Cross-validate with fragmentation patterns from prior studies .
  • IR Spectroscopy : Verify the presence of C=O (stretch ~1700–1750 cm1^{-1}) and C-O (methoxy, ~1250–1050 cm1^{-1}) functional groups .

Q. Methodological Answer :

  • Sample Purity : Verify purity via HPLC (≥98%) to rule out impurities affecting spectral readings .
  • Solvent Effects : Compare spectra acquired in identical solvents (e.g., CDCl3_3 vs. DMSO-d6_6), as solvent polarity shifts NMR peaks .
  • Instrument Calibration : Cross-check using internal standards (e.g., TMS for NMR) and calibrate MS instruments with known reference compounds .
  • Meta-Analysis : Compile data from ≥3 independent studies to identify consistent peaks and outliers. For example, conflicting carbonyl shifts may arise from keto-enol tautomerism under varying pH .

Basic: What are the recommended synthetic routes for 8-methoxy-3-decanone?

Q. Methodological Answer :

  • Friedel-Crafts Acylation : React decanoic acid derivatives with methoxy-substituted electrophiles in the presence of Lewis acids (e.g., AlCl3_3) .
  • Grignard Reaction : Use 8-methoxydecan-3-one precursors with organomagnesium reagents, followed by oxidation (e.g., PCC) to yield the ketone .
  • Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via GC-MS .

Advanced: How can reaction conditions be optimized to improve the yield of 8-methoxy-3-decanone in Diels-Alder syntheses?

Q. Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., BF3_3, SnCl4_4) to enhance regioselectivity and reduce side reactions .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF) for stabilizing intermediates. Evidence suggests THF improves yield by 15% vs. DMF .
  • Temperature Control : Use a reflux setup (70–90°C) to accelerate kinetics while avoiding thermal decomposition .
  • In-situ Monitoring : Employ TLC or inline IR to track reaction progress and adjust stoichiometry dynamically .

Basic: What safety protocols are critical when handling 8-methoxy-3-decanone in laboratory settings?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can researchers evaluate the ecological impact of 8-methoxy-3-decanone in environmental toxicity studies?

Q. Methodological Answer :

  • Aquatic Toxicity Assays : Expose Daphnia magna to graded concentrations (0.1–100 ppm) and measure LC50_{50} over 48 hours. Compare with structurally similar ketones (e.g., 3-decanone) to assess methoxy group effects .
  • Biodegradation Studies : Use OECD 301B guidelines to test microbial degradation in aqueous systems. Monitor via GC-MS for intermediate metabolites .
  • Bioaccumulation Potential : Calculate log P (estimated ~3.1) to predict lipid solubility and environmental persistence .

Basic: What analytical techniques are suitable for quantifying 8-methoxy-3-decanone in complex matrices?

Q. Methodological Answer :

  • GC-FID : Use a DB-5 column (30 m × 0.25 mm) with splitless injection. Calibrate with internal standards (e.g., methyl undecanoate) .
  • HPLC-UV : Employ a C18 column (λ = 254 nm) and isocratic elution (acetonitrile/water, 70:30). Validate linearity (R2^2 ≥0.99) across 0.1–100 µg/mL .
  • Sample Preparation : Liquid-liquid extraction (ethyl acetate) for biological matrices; SPE for aqueous samples .

Advanced: How can researchers resolve discrepancies in reported biological activity data for 8-methoxy-3-decanone derivatives?

Q. Methodological Answer :

  • Dose-Response Curves : Replicate studies using standardized concentrations (e.g., 1–100 µM) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Cell Line Validation : Use authenticated cell lines (e.g., HEK-293) and confirm viability via MTT assays to rule out cytotoxicity confounding results .
  • Structural Analogues : Compare with 8-methoxypsoralen to differentiate specific methoxy-ketone effects vs. general methoxy group activity .

Basic: What computational tools can predict the physicochemical properties of 8-methoxy-3-decanone?

Q. Methodological Answer :

  • Software : Use ChemDraw or Gaussian for log P, pKa, and solubility predictions.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) via AutoDock Vina, focusing on methoxy-ketone hydrogen bonding .

Advanced: How can researchers design a robust experimental workflow to study 8-methoxy-3-decanone’s role in natural product biosynthesis?

Q. Methodological Answer :

  • Isotope Labeling : Feed 13C^{13}C-labeled precursors to track incorporation into 8-methoxy-3-decanone in plant models (e.g., Zingiber officinale) .
  • Enzyme Assays : Purify candidate methyltransferases and test activity against 3-decanone substrates via LC-MS .
  • Transcriptomics : Perform RNA-seq on biosynthetic tissues to identify co-expressed genes (e.g., P450s) linked to methoxy group addition .

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